molecular formula C22H24N2O2S2 B2838141 N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE CAS No. 303790-55-8

N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE

Cat. No.: B2838141
CAS No.: 303790-55-8
M. Wt: 412.57
InChI Key: NMEPTTVDOWQLRL-NVMNQCDNSA-N
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Description

N-(Adamantan-1-yl)-2-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide (CAS 303790-55-8) is a synthetic organic compound with a molecular formula of C 22 H 24 N 2 O 2 S 2 and a molecular weight of 412.57 . This molecule is characterized by a distinct pharmacophore structure, integrating an adamantane moiety linked via an acetamide group to a (Z)-benzylidene-thiazolidine-2,4-dione core . The rigid adamantane group is known for its ability to enhance lipid solubility and influence pharmacokinetic properties, while the benzylidene-thiazolidine-2,4-dione unit is a scaffold of high interest in medicinal chemistry . Research into related thiazolidine-2,4-dione derivatives has highlighted their potential as a valuable class of compounds in drug discovery, with studies indicating diverse biological activities. The presence of the benzylidene double bond at the 5-position of the thiazolidinone ring is a critical structural feature often associated with antitumor properties, including the ability to induce apoptosis and cell cycle arrest in various cancer cell lines . Furthermore, such structures have been investigated for their potential to inhibit glucose transporters (GLUTs), which are frequently upregulated in cancer cells, suggesting a possible mechanism for selective targeting . This compound is supplied for research and development purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-(1-adamantyl)-2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c25-19(23-22-10-15-6-16(11-22)8-17(7-15)12-22)13-24-20(26)18(28-21(24)27)9-14-4-2-1-3-5-14/h1-5,9,15-17H,6-8,10-13H2,(H,23,25)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEPTTVDOWQLRL-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)C(=CC5=CC=CC=C5)SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)/C(=C/C5=CC=CC=C5)/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and benzaldehyde in the presence of a base.

    Attachment of Adamantyl Group: The adamantyl group is attached through an acylation reaction using adamantylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(adamantan-1-yl)-2-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide exhibit significant anticancer properties. Studies suggest that these compounds can induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.

Case Study: Induction of Apoptosis

A study demonstrated that the compound effectively induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2. The results showed a dose-dependent increase in cell death, indicating its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and modulate the NF-kB signaling pathway, which is crucial in the inflammatory response.

Case Study: Inhibition of Cytokine Production

In vitro experiments revealed that treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study: Efficacy Against Resistant Strains

Research conducted on multidrug-resistant strains of Staphylococcus aureus indicated that this compound exhibited potent antibacterial activity, outperforming conventional antibiotics .

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural Analogues of Adamantane-Containing Acetamides

describes N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives. These compounds share the adamantane-acetamide framework but replace the thiazolidinone core with an indole ring. For example, compound 5a–y incorporates substituents like o-toluidine, diverging from the target compound’s thiazolidinone system. The indole derivatives prioritize π-π stacking interactions via aromatic systems, whereas the thiazolidinone’s sulfanylidene group may engage in hydrogen bonding or nucleophilic interactions .

Table 1: Structural Comparison of Adamantane-Acetamide Derivatives
Compound Name Core Structure Key Substituents Notable Features
Target Compound Thiazolidinone Sulfanylidene, Phenylmethylidene High lipophilicity (adamantane), C=S bond
Derivatives (e.g., 5a–y) Indole o-Toluidine, oxoacetyl groups Aromatic indole for π interactions

Thiazolidinone-Based Analogues

Sulfonyl vs. Sulfanylidene Modifications

highlights N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide, which replaces the sulfanylidene (C=S) with a sulfonyl (SO₂) group.

Substituent Variations on the Thiazolidinone Ring

describes 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide , featuring a conjugated propenylidene group instead of phenylmethylidene. The extended conjugation may enhance UV absorption or redox properties, while the fluorine atom on the acetamide moiety could influence pharmacokinetics (e.g., half-life) .

Table 2: Thiazolidinone Derivative Comparison
Compound Name Thiazolidinone Substituents Acetamide Substituent Key Functional Differences
Target Compound 5-(Phenylmethylidene), C=S Adamantan-1-yl Lipophilic adamantane, thioamide
Compound 3-(Phenylsulfonyl), C=N-Ph 2-Methylphenyl Polar sulfonyl, imine linkage
Compound 5-(Propenylidene), 2,4-dioxo 4-Fluorophenyl Conjugated diene, fluorinated aryl

Biological Activity

N-(Adamantan-1-yl)-2-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, highlighting key findings from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Adamantane moiety : Known for its stability and unique three-dimensional structure.
  • Thiazolidinone ring : This core structure is associated with various biological activities, including antimicrobial and anticancer properties.
  • Phenylmethylidene substituent : Enhances the compound's reactivity and potential interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones, including those related to the target compound, exhibit notable antimicrobial properties. A study focusing on adamantane-based thiazolidinones reported:

  • Broad-spectrum antibacterial activity : Compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives outperformed standard antibiotics like streptomycin and ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .
CompoundActivity Against BacteriaReference
Compound 8Effective against ATCC and resistant strains
N-(Adamantan-1-yl) derivativesBroad-spectrum activity

Antifungal Activity

In addition to antibacterial effects, compounds similar to N-(adamantan-1-yl)-2-[(5Z)-4-oxo...] have been evaluated for antifungal properties. The results showed:

  • Superior antifungal efficacy : Many derivatives exhibited antifungal activity significantly higher than standard drugs such as bifonazole and ketoconazole, with some compounds being 3 to 115 times more effective .

Anticancer Activity

The potential anticancer effects of thiazolidinone derivatives have also been explored. For instance:

  • Mechanism of action : Certain compounds were found to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This was evidenced by studies showing that specific derivatives could inhibit topoisomerases, leading to DNA damage in cancer cells .
Study FocusKey FindingsReference
Anticancer MechanismInduction of apoptosis via topoisomerase inhibition
Cell Line TestedMCF-7 cells showed significant sensitivity to treatment

Case Studies

Several case studies have highlighted the effectiveness of adamantane-derived thiazolidinones in various biological contexts:

  • Antimicrobial Efficacy : A study synthesized a series of adamantane-based thiazolidinones and evaluated their antimicrobial activity against multiple bacterial strains. The most potent compound displayed remarkable efficacy against resistant strains, suggesting its potential as a lead compound for further development .
  • Anticancer Properties : Research involving MCF-7 breast cancer cells demonstrated that specific thiazolidinone derivatives could effectively induce cell death through apoptosis. The findings suggest that these compounds may serve as promising candidates for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires precise control of temperature, pH, and stoichiometry due to the compound’s thiazolidinone and adamantane moieties. Multi-step protocols (e.g., cyclization of hydrazides with carboxylic acids) are common, but side reactions like isomerization or oxidation may occur. Optimization via Design of Experiments (DoE) can systematically vary parameters (e.g., solvent polarity, catalyst loading) to maximize yield . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for monitoring reaction progress .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .
  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., Z/E isomerism at the phenylmethylidene group) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques. For example, conflicting NOESY (Nuclear Overhauser Effect Spectroscopy) and X-ray data may indicate dynamic conformations. Computational tools like density functional theory (DFT) can model electronic structures to reconcile spectral assignments .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time.
  • Molecular docking : Software like AutoDock Vina predicts binding modes to active sites, guided by crystallographic data .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

Q. How can crystallographic data from SHELX be integrated with computational modeling to refine molecular dynamics simulations?

  • Methodological Answer : SHELXL-refined coordinates provide initial geometries for molecular dynamics (MD) simulations. Programs like GROMACS or AMBER parameterize force fields using bond lengths and angles from crystallography. ORTEP-3 visualizes thermal ellipsoids to identify flexible regions requiring longer simulation times .

Q. What experimental and computational approaches are suitable for analyzing the compound’s photophysical properties?

  • Methodological Answer :

  • Time-resolved fluorescence spectroscopy : Measures excited-state lifetimes.
  • TD-DFT (Time-Dependent DFT) : Predicts UV-Vis absorption/emission spectra by simulating electronic transitions .
  • Cyclic voltammetry : Determines redox potentials linked to photostability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical predictions and experimental results (e.g., in binding affinity or reactivity)?

  • Methodological Answer :

  • Validation experiments : Repeat assays under controlled conditions (e.g., buffer composition, temperature).
  • Error analysis : Quantify uncertainties in computational parameters (e.g., solvation models in DFT).
  • Hybrid methods : Combine MD simulations with experimental SPR data to refine binding models .

Research Design Considerations

Q. What criteria should guide the selection of synthetic routes for derivatives with enhanced bioactivity?

  • Methodological Answer : Prioritize routes with:

  • Modularity : Enables substitution at the adamantane or thiazolidinone groups without disrupting core stability.
  • Scalability : Avoids hazardous reagents (e.g., azides) for safer scale-up.
  • Green chemistry principles : Use solvent-free or catalytic methods to minimize waste .

Tables for Key Data

Table 1 : Common Analytical Techniques and Their Applications

TechniqueApplicationExample Use CaseReference
X-ray crystallographyConfirm stereochemistryResolve Z/E isomerism in thiazolidinone ring
HRMSVerify molecular weightDetect impurities in final product
SPRMeasure binding kineticsStudy enzyme inhibition

Table 2 : Optimization Parameters for Synthesis (DoE Example)

ParameterRange TestedOptimal ValueImpact on Yield
Temperature60–100°C80°CMaximizes cyclization efficiency
SolventDMF, THF, EtOHDMFEnhances solubility of intermediates
Reaction time4–24 h12 hBalances completion vs. degradation

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